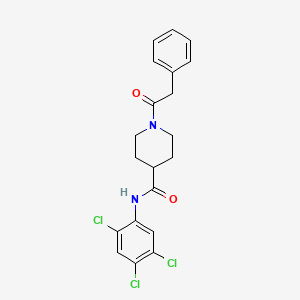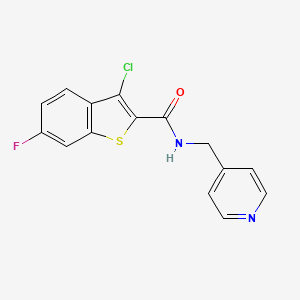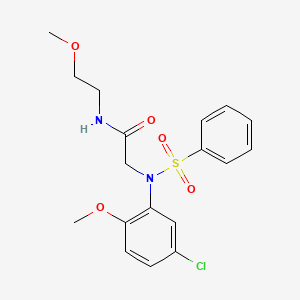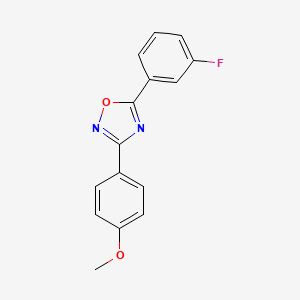![molecular formula C36H24N6O6 B4978556 N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(4-nitrobenzamide)](/img/structure/B4978556.png)
N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(4-nitrobenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(4-nitrobenzamide), commonly known as PDPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PDPB is a member of the class of bis-benzamides and has been shown to possess a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of PDPB is not fully understood. However, it has been proposed that PDPB may inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. PDPB has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PDPB has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of DNA topoisomerase II. PDPB has also been shown to possess anti-inflammatory and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PDPB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. PDPB has also been extensively studied for its potential applications in scientific research. However, PDPB also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to fully elucidate the biological effects of PDPB.
Direcciones Futuras
There are several future directions for the study of PDPB. One area of research is the development of PDPB analogs with improved biological activities. Another area of research is the investigation of the mechanism of action of PDPB. Further studies are needed to fully elucidate the biochemical and physiological effects of PDPB. Additionally, the potential applications of PDPB in the treatment of various diseases, including cancer and viral infections, should be further explored.
Conclusion:
In conclusion, PDPB is a synthetic compound with potential applications in scientific research. It possesses a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-viral properties. PDPB has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of DNA topoisomerase II. Further studies are needed to fully elucidate the biological effects of PDPB and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis method of PDPB involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzophenone in the presence of triethylamine. The resulting intermediate is then treated with 6-phenyl-2,4-diaminopyrimidine to yield PDPB. The purity and yield of PDPB can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
PDPB has been extensively studied for its potential applications in scientific research. It has been shown to possess a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. PDPB has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
4-nitro-N-[4-[2-[4-[(4-nitrobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N6O6/c43-35(26-10-18-30(19-11-26)41(45)46)37-28-14-6-24(7-15-28)33-22-32(23-4-2-1-3-5-23)39-34(40-33)25-8-16-29(17-9-25)38-36(44)27-12-20-31(21-13-27)42(47)48/h1-22H,(H,37,43)(H,38,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVZTXVNOQWWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)NC(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-piperazinecarboxylate](/img/structure/B4978485.png)




![3-[(4-chlorophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine](/img/structure/B4978517.png)

![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B4978530.png)
![3,3'-methylenebis[6-(benzoylamino)benzoic acid]](/img/structure/B4978536.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4978549.png)
![3,4-difluoro-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B4978563.png)
![1-cyclopropyl-N-methyl-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4978568.png)